molecular formula C15H24N2O B5806153 1-ethyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine

1-ethyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine

Cat. No.: B5806153
M. Wt: 248.36 g/mol
InChI Key: IZFUCSGOHHGKMZ-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-ethyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

1-Ethyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be substituted with different functional groups using appropriate nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

1-Ethyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties .

In the pharmaceutical industry, this compound may be explored for its potential therapeutic effects and as a lead compound for drug development. Additionally, it can be used in the synthesis of other biologically active piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its pharmacological effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Ethyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.

Properties

IUPAC Name

1-ethyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-3-17-10-8-14(9-11-17)16-12-13-6-4-5-7-15(13)18-2/h4-7,14,16H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFUCSGOHHGKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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